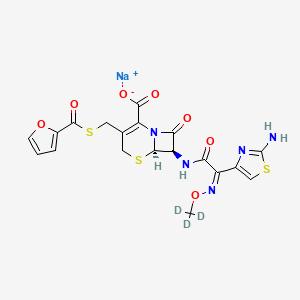
Ceftiofur-d3 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftiofur-d3 (sodium) is a deuterium-labeled derivative of ceftiofur sodium, a third-generation cephalosporin antibiotic. This compound is primarily used in veterinary medicine due to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The deuterium labeling in Ceftiofur-d3 (sodium) is particularly useful in pharmacokinetic and metabolic studies, as it allows for precise tracking and quantification of the compound in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ceftiofur-d3 (sodium) involves the incorporation of deuterium atoms into the ceftiofur sodium molecule. One common method includes the reaction of 2-furanmethanethiol with deuterated reagents under controlled conditions. The process typically involves the use of ethanol, water, and sodium hydrosulfide, followed by the addition of 2-furoyl chloride at a specific temperature range .
Industrial Production Methods
Industrial production of Ceftiofur-d3 (sodium) often employs vacuum freeze-drying techniques to ensure high purity and stability of the final product. The process includes the preparation of reagents, detection and analysis using various spectrometric methods, and the combination of active carbon and adsorption resin for filtration and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ceftiofur-d3 (sodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Common in the modification of the cephalosporin core structure.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include desfuroylceftiofur and other metabolites that retain antibacterial activity. These products are often analyzed using high-performance liquid chromatography and mass spectrometry to ensure their stability and efficacy .
Aplicaciones Científicas De Investigación
Ceftiofur-d3 (sodium) is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Helps in studying the interaction of antibiotics with bacterial cells.
Medicine: Used in the development and testing of new antibiotic formulations.
Industry: Employed in quality control and assurance processes for veterinary pharmaceuticals
Mecanismo De Acción
Ceftiofur-d3 (sodium) exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) on the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. The disruption of cell wall synthesis leads to bacterial cell lysis and death. The deuterium labeling does not alter the fundamental mechanism of action but allows for detailed study of the drug’s pharmacokinetics and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Ceftiofur sodium: The non-deuterated form of Ceftiofur-d3 (sodium), widely used in veterinary medicine.
Cefquinome: Another cephalosporin antibiotic used in veterinary applications.
Cefotaxime: A third-generation cephalosporin used in human medicine.
Uniqueness
Ceftiofur-d3 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed pharmacokinetic data are required .
Propiedades
Fórmula molecular |
C19H16N5NaO7S3 |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-;/t12-,16-;/m1./s1/i1D3; |
Clave InChI |
RFLHUYUQCKHUKS-ZBMCXVNTSA-M |
SMILES isomérico |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





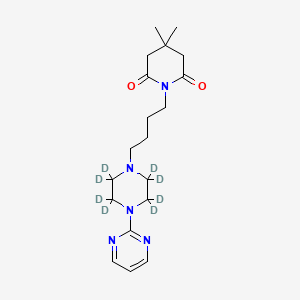
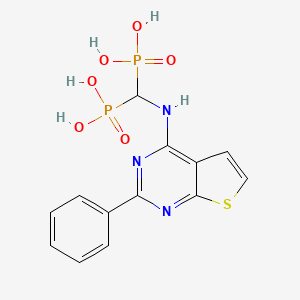

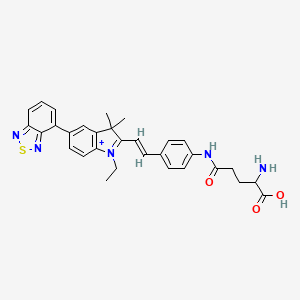

![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)



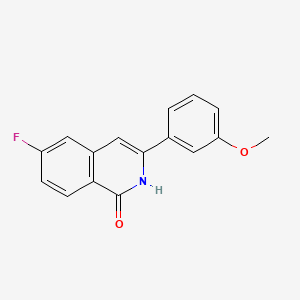
![1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one](/img/structure/B15143120.png)
